3-((2,2-Dimethylthietan-3-yl)amino)dihydrofuran-2(3H)-one

Description

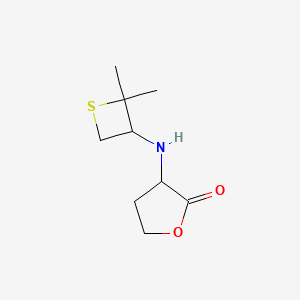

3-((2,2-Dimethylthietan-3-yl)amino)dihydrofuran-2(3H)-one is a structurally complex lactone derivative featuring a fused thietane (a four-membered sulfur-containing ring) and a dihydrofuran-2(3H)-one core. This compound belongs to a class of push–pull enamines, where the electron-donating amino group and electron-withdrawing lactone moiety create unique electronic properties.

Properties

Molecular Formula |

C9H15NO2S |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

3-[(2,2-dimethylthietan-3-yl)amino]oxolan-2-one |

InChI |

InChI=1S/C9H15NO2S/c1-9(2)7(5-13-9)10-6-3-4-12-8(6)11/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

HJHJCYQDBBBVGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CS1)NC2CCOC2=O)C |

Origin of Product |

United States |

Biological Activity

The compound 3-((2,2-Dimethylthietan-3-yl)amino)dihydrofuran-2(3H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies, including case studies and research findings.

Molecular Formula

- Molecular Weight : 214.33 g/mol

- CAS Number : 1869595-13-0

Structural Representation

The compound features a dihydrofuranone ring fused with a thietan moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds containing thietane structures exhibit antimicrobial activity. For instance, derivatives of thietanes have been evaluated for their efficacy against various bacterial strains, showcasing a spectrum of activity that may be attributed to their unique structural features.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thietane derivatives. Specifically, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that thietan derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Thietan derivatives have shown promise in inhibiting kinases and other enzymes involved in critical biological processes, suggesting a role in therapeutic applications for diseases such as cancer and metabolic disorders .

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thietan derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thietan Derivative A | 16 | Staphylococcus aureus |

| This compound | 32 | Bacillus subtilis |

Study 2: Anticancer Efficacy

In a separate investigation, the anticancer effects of the compound were assessed on human breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The study concluded that the compound could potentially serve as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Key Observations :

- The thietane ring in the target compound introduces strain and sulfur-based nucleophilicity , differentiating it from arylthio or triazole-substituted analogs .

- Substituents at C3 significantly alter electronic properties: electron-withdrawing groups (e.g., lactone) enhance reactivity toward nucleophiles, while electron-donating groups (e.g., methoxy) modulate biological activity .

Key Observations :

- The target compound’s synthesis likely parallels methods for enamine formation, such as DMF-DMA-mediated condensation, but requires specialized thietane-amine precursors .

- Asymmetric synthesis (e.g., using Koga amine) achieves high stereoselectivity in analogs, but the thietane group may complicate enantiocontrol due to steric effects .

Key Observations :

- Antimicrobial activity in triazole-thio derivatives highlights the role of sulfur in disrupting bacterial membranes .

Preparation Methods

Synthetic Routes to Thietane Rings

Thietane rings, including substituted derivatives such as 2,2-dimethylthietan-3-yl, are commonly synthesized via nucleophilic ring-closure strategies involving sulfur nucleophiles and halogenated precursors. Key methods include:

Stepwise nucleophilic displacement : Starting from dihaloalkanes or halomethyloxiranes, thiourea or hydrogen sulfide anions are used as nucleophiles to displace halides, forming thiolate intermediates that cyclize intramolecularly to thietane rings. For example, thiourea reacts with chloromethyl oxetanes to form thietane intermediates after treatment with base and heating.

Nucleophilic ring-opening of epoxides (oxiranes) : Halomethyloxiranes react with hydrogen sulfide in basic media (e.g., Ba(OH)2) to form mercaptoalkanolates, which undergo intramolecular nucleophilic displacement to yield thietane-3-ols. This method is efficient for preparing thietane rings with functional groups at the 3-position.

Mitsunobu reaction and ring transformations : Starting from sugar derivatives like methyl 2,3-anhydro-α-D-ribofuranoside, Mitsunobu reactions with thiolacetic acid followed by hydrolysis and ring-opening steps can generate thietane-containing furanosides, which can be further functionalized.

Specific Considerations for 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the thietane ring is typically introduced by starting from appropriately substituted haloalkane precursors or via alkylation reactions on thietane intermediates. The steric hindrance of dimethyl groups requires careful control of reaction conditions to favor cyclization and avoid side reactions.

Preparation of the Dihydrofuran-2(3H)-one Moiety

Oxidative Cyclization of 3-Hydroxytetrahydrofuran

A common synthetic route to dihydrofuran-2(3H)-one involves the oxidation of 3-hydroxytetrahydrofuran (3-OH-THF) using radical oxidants such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and trichloroisocyanuric acid (TCCA) in dichloromethane at low temperatures (-5 to 20 °C). This method achieves high yields (~95%) and good selectivity.

Asymmetric Synthesis Approaches

For chiral dihydrofuran-2(3H)-ones, asymmetric synthesis can be employed starting from chiral aldehydes (e.g., trans-2-hexen-1-al) and nitromethane, followed by acid-catalyzed cyclization and reduction steps. Borane-dimethylsulfide complexes are used for selective reduction to the lactone with high enantiomeric excess (>99.5:0.5 R:S).

Coupling of Thietane and Dihydrofuran-2(3H)-one Units via Amino Linkage

Amination Strategies

The amino linkage in 3-((2,2-Dimethylthietan-3-yl)amino)dihydrofuran-2(3H)-one is introduced by nucleophilic substitution or reductive amination:

Nucleophilic substitution : The amino group on the thietane ring (e.g., 3-amino-2,2-dimethylthietane) can react with activated derivatives of dihydrofuran-2(3H)-one (such as halogenated or esterified forms) to form the desired amine-linked compound.

Reductive amination : Aldehyde or ketone derivatives of dihydrofuran-2(3H)-one can be reacted with the thietane amine under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation) to form the secondary amine linkage.

Reaction Conditions and Yields

Optimal reaction conditions involve mild temperatures (0–40 °C), solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate, and controlled acid or base catalysis to promote coupling while minimizing side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The nucleophilic ring-opening of epoxides followed by intramolecular displacement is a robust method for constructing the thietane ring, offering versatility for functional group incorporation.

The oxidative conversion of hydroxytetrahydrofuran to dihydrofuran-2(3H)-one using TEMPO/TCCA is efficient and scalable, suitable for industrial applications.

Asymmetric synthesis protocols ensure high enantiomeric purity, critical for biological activity and pharmaceutical applications of the final compound.

Coupling reactions to form the amino linkage require careful control of reaction conditions to avoid polymerization or side reactions, with solvent choice and temperature being key parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.